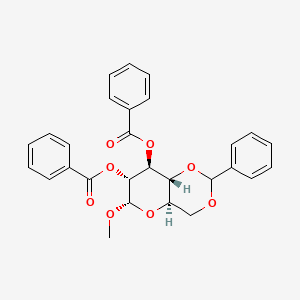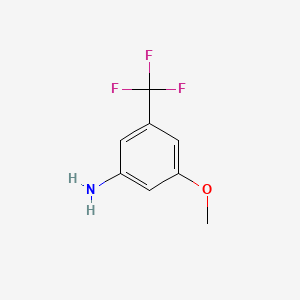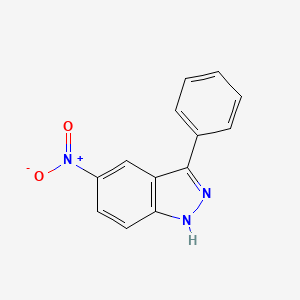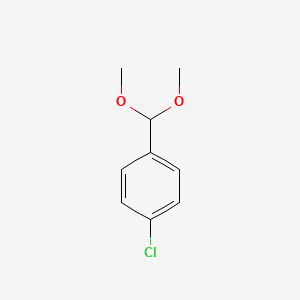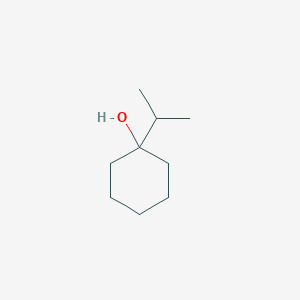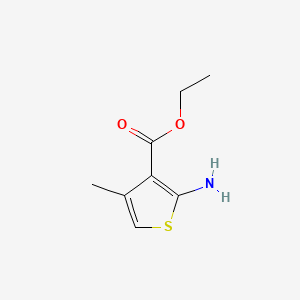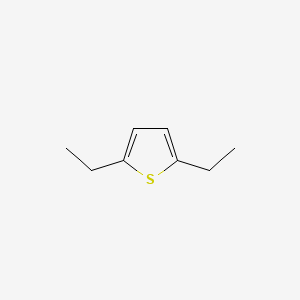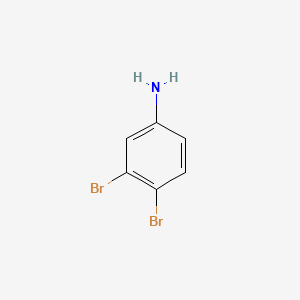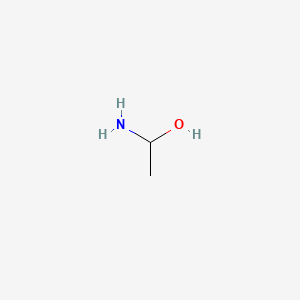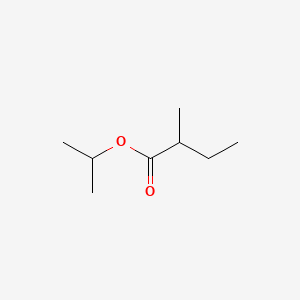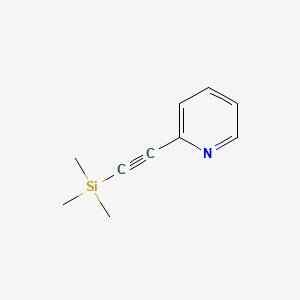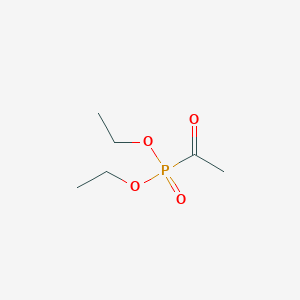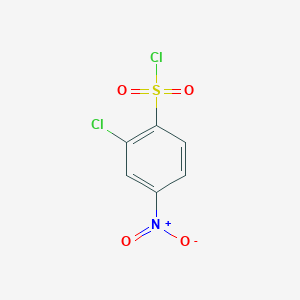
2-Chlor-4-nitrobenzol-1-sulfonylchlorid
Übersicht
Beschreibung
“2-Chloro-4-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 20201-03-0. It has a molecular weight of 256.07 and its IUPAC name is 2-chloro-4-nitrobenzenesulfonyl chloride . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of “2-Chloro-4-nitrobenzene-1-sulfonyl chloride” involves a reaction with pyridine in acetonitrile . The purification is accomplished by flash chromatography .Molecular Structure Analysis
The InChI code for “2-Chloro-4-nitrobenzene-1-sulfonyl chloride” is 1S/C6H3Cl2NO4S/c7-5-3-4 (9 (10)11)1-2-6 (5)14 (8,12)13/h1-3H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2-Chloro-4-nitrobenzene-1-sulfonyl chloride” is a pale-yellow to yellow-brown solid . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Herstellung von Metallkomplexen
In der Koordinationschemie wird 2-Chlor-4-nitrobenzol-1-sulfonylchlorid zur Herstellung von Metallkomplexen wie Cu(bipy)2Cl verwendet, wobei bipy für 2,2′-Bipyridin und nbs für 4-Nitrobenzolsulfonat steht.
Dies sind einige der einzigartigen Anwendungen von this compound in der wissenschaftlichen Forschung. Jede Anwendung nutzt die Reaktivität und die funktionellen Gruppen der Verbindung, um spezifische Ziele in der chemischen Synthese und Produktentwicklung zu erreichen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride are aromatic amine compounds . It is often used as a sulfonylating reagent for these compounds .
Mode of Action
2-Chloro-4-nitrobenzene-1-sulfonyl chloride interacts with its targets through a process known as sulfonylation . This involves the transfer of a sulfonyl group from the 2-Chloro-4-nitrobenzene-1-sulfonyl chloride to the aromatic amine compound .
Biochemical Pathways
The sulfonylation of aromatic amines by 2-Chloro-4-nitrobenzene-1-sulfonyl chloride can lead to the formation of various organic compounds, including aromatic amine sulfonyl chlorides and aromatic amine sulfonamides . These compounds can participate in further reactions, affecting various biochemical pathways.
Pharmacokinetics
As an organic compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The sulfonylation of aromatic amines by 2-Chloro-4-nitrobenzene-1-sulfonyl chloride results in the formation of new organic compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride can be influenced by various environmental factors. For example, its reactivity and stability can be affected by temperature and the presence of other chemicals . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions as a sulfonylating agent. It reacts with amines to form sulfonamides, which are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals . The compound interacts with enzymes such as sulfonamide synthase, facilitating the transfer of the sulfonyl group to the amine substrate. This interaction is characterized by the formation of a covalent bond between the sulfonyl group of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride and the amine group of the substrate, resulting in the formation of sulfonamide derivatives .
Cellular Effects
2-Chloro-4-nitrobenzene-1-sulfonyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins through sulfonylation, which can alter their activity, stability, and interactions with other biomolecules . This compound can impact cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the sulfonylation of transcription factors can affect their ability to bind DNA and regulate gene expression, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. This compound can inhibit or activate enzymes by covalently modifying their active sites, leading to changes in their catalytic activity . For example, the sulfonylation of cysteine residues in enzymes can result in the inhibition of their activity by blocking the active site. Additionally, 2-Chloro-4-nitrobenzene-1-sulfonyl chloride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride can change over time due to its stability and degradation properties. This compound is relatively stable when stored under inert conditions at low temperatures (2-8°C), but it can degrade over time when exposed to moisture or higher temperatures . Long-term exposure to 2-Chloro-4-nitrobenzene-1-sulfonyl chloride in in vitro or in vivo studies has shown that it can lead to persistent modifications of cellular proteins, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride in animal models vary with different dosages. At low doses, this compound can effectively modify target proteins without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis, due to excessive protein modification and disruption of cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical modifications without causing adverse effects .
Metabolic Pathways
2-Chloro-4-nitrobenzene-1-sulfonyl chloride is involved in metabolic pathways related to sulfonylation reactions. It interacts with enzymes such as sulfonamide synthase and other sulfonyltransferases, facilitating the transfer of the sulfonyl group to various substrates . This compound can affect metabolic flux by altering the levels of sulfonylated metabolites, which can influence cellular metabolism and biochemical pathways .
Transport and Distribution
Within cells and tissues, 2-Chloro-4-nitrobenzene-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For example, binding to specific transporters can facilitate the uptake of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride into cells, where it can exert its effects on target proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-4-nitrobenzene-1-sulfonyl chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can modify proteins and affect their activity and function. For instance, the sulfonylation of nuclear proteins can impact gene expression and other nuclear processes .
Eigenschaften
IUPAC Name |
2-chloro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNVNPSFHISUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301023 | |
| Record name | 2-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20201-03-0 | |
| Record name | 20201-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

